Dodecanamide

Description

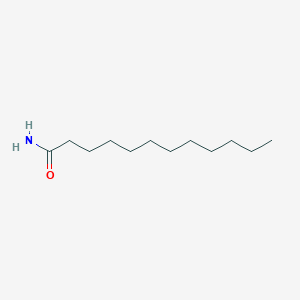

Structure

3D Structure

Properties

IUPAC Name |

dodecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRSCQWREDREME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022146 | |

| Record name | Dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-16-7 | |

| Record name | Dodecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lauramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD22052MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecanamide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecanamide, also known as lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). As a naturally occurring metabolite found in various organisms, it is gaining increasing interest within the scientific community.[1] Its versatile chemical nature and potential biological activities make it a molecule of interest in fields ranging from materials science to pharmacology. This in-depth technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, synthesis and purification protocols, and an exploration of its biological significance and potential mechanisms of action. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or exploring the applications of this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid, often appearing as a powder or granules with a waxy consistency.[2] Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | Lauramide, Lauroylamide, n-dodecanamide | [1] |

| CAS Number | 1120-16-7 | [1] |

| Molecular Formula | C₁₂H₂₅NO | [1] |

| Molecular Weight | 199.33 g/mol | [1] |

| Appearance | White to off-white crystalline solid/powder | [2] |

| Melting Point | 99-110 °C | [3][4] |

| Boiling Point | 335.1 °C at 760 mmHg | [5] |

| Density | 0.876 - 0.88 g/cm³ | [4][5] |

Table 2: Solubility and Partitioning Properties of this compound

| Property | Value | Source |

| Solubility in Water | 0.11 g/L (at 25 °C) | [4] |

| General Solubility | Soluble in alcohol; Insoluble in water. More soluble in nonpolar organic solvents like hexane (B92381) and diethyl ether. | [2] |

| Octanol/Water Partition Coefficient (logP) | 4.013 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:

Table 3: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.2 | br s | 2H | -NH₂ (Amide protons) |

| ~ 2.20 | t | 2H | -CH₂-C(=O)NH₂ (α-methylene) |

| ~ 1.62 | m | 2H | -CH₂-CH₂-C(=O)NH₂ (β-methylene) |

| ~ 1.26 | m | 16H | -(CH₂)₈- (Methylene chain) |

| ~ 0.88 | t | 3H | -CH₃ (Terminal methyl) |

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may vary depending on concentration and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Table 4: ¹³C NMR Spectral Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~ 176 | -C=O (Amide carbonyl) |

| ~ 36 | -CH₂-C(=O)NH₂ (α-carbon) |

| ~ 32 | Alkyl chain carbons |

| ~ 29 | Alkyl chain carbons |

| ~ 26 | Alkyl chain carbons |

| ~ 23 | Alkyl chain carbons |

| ~ 14 | -CH₃ (Terminal methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 5: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3350 and 3190 | N-H stretch | Primary Amide (-NH₂) |

| ~ 2920 and 2850 | C-H stretch | Alkyl chain (-CH₂, -CH₃) |

| ~ 1640 | C=O stretch (Amide I band) | Amide (-C=O) |

| ~ 1465 | C-H bend (scissoring) | Methylene (-CH₂) |

| ~ 720 | C-H rock | Methylene chain (-(CH₂)n-) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 199 | [M]⁺, Molecular ion |

| 59 | [C₂H₅NO]⁺, McLafferty rearrangement product, often the base peak |

| 72 | [C₃H₆NO]⁺, Cleavage of the alkyl chain |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through several methods. Two common laboratory-scale procedures are outlined below.

This is a straightforward and high-yielding method for the synthesis of primary amides.

Materials:

-

Dodecanoyl chloride

-

Concentrated aqueous ammonia (B1221849) (e.g., 28-30%)

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Stirring bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a stirring bar and a dropping funnel, dissolve dodecanoyl chloride (1 equivalent) in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add concentrated aqueous ammonia (2-3 equivalents) dropwise to the stirred solution. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by recrystallization.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. 5-Dodecanolide interferes with biofilm formation and reduces the virulence of Methicillin-resistant Staphylococcus aureus (MRSA) through up regulation of agr system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 5. Home Page [chem.ualberta.ca]

An In-Depth Technical Guide to Dodecanamide: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanamide, also known as lauramide, is a fatty acid amide with the chemical formula C₁₂H₂₅NO.[1][2] It is a waxy, crystalline solid at room temperature and sees use in a diverse range of industrial applications, including as a surfactant, emulsifier, and viscosity controlling agent.[3][4] For researchers in the life sciences, its structural similarity to endogenous signaling lipids, particularly within the endocannabinoid system, presents a compelling area of investigation. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its biological context, with a focus on its interaction with Fatty Acid Amide Hydrolase (FAAH).

Chemical Structure and Identification

This compound is the amide derivative of dodecanoic acid (lauric acid). The molecule consists of a 12-carbon aliphatic chain attached to a primary amide functional group.

-

IUPAC Name: this compound

-

Chemical Structure (SMILES): CCCCCCCCCCCC(=O)N[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference(s) |

| Melting Point | 99-110 °C | [1][6] |

| Boiling Point | 200 °C at 12 mmHg | [1][7] |

| Density | ~0.92 g/cm³ (estimate) | [1][7] |

| Water Solubility | Insoluble | [1][3][7] |

| logP (Octanol/Water Partition Coefficient) | 4.235 (estimate) | [7] |

| Appearance | White to off-white crystalline solid or powder | [3] |

| Stability | Stable under normal conditions. Combustible. Incompatible with strong oxidizing agents. | [1][7] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols: Synthesis of this compound

The following protocol describes a general method for the synthesis of this compound from lauric acid and urea (B33335), based on established amidation reactions of fatty acids. This method provides a foundation for laboratory-scale preparation.

3.1. Materials and Equipment

-

Lauric acid (Dodecanoic acid)

-

Urea

-

Calcium oxide (CaO) catalyst

-

Hexane-isopropanol solvent mixture

-

Stirred tank reactor or round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Analytical balance

-

Glassware: beakers, graduated cylinders, etc.

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

3.2. Synthesis Procedure

-

Reaction Setup: In a stirred tank reactor or a round-bottom flask, combine lauric acid, urea (in a slight molar excess), and a catalytic amount of calcium oxide.

-

Solvent Addition: Add a suitable volume of a hexane-isopropanol mixed solvent to the reactor. The solvent helps to dissolve the reactants and facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to approximately 80°C with continuous stirring. The reaction time can be monitored by taking samples periodically and analyzing them by TLC to determine the consumption of the lauric acid starting material. A typical reaction time is between 2 to 4 hours.

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the calcium oxide catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

-

Purification:

-

The crude this compound can be purified by recrystallization. Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified this compound crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

3.3. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, such as:

-

Melting Point Determination: Compare the measured melting point with the literature value.

-

Infrared (IR) Spectroscopy: Look for characteristic peaks for the amide functional group (N-H stretch and C=O stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and assess purity.

Biological Significance and Signaling Pathways

Fatty acid amides, including this compound, are a class of endogenous signaling molecules. Their biological effects are often terminated by enzymatic hydrolysis. A key enzyme in this process is Fatty Acid Amide Hydrolase (FAAH).[5][7]

4.1. The Role of Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme that plays a crucial role in the endocannabinoid system by catalyzing the breakdown of fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA).[1][5][7] The hydrolysis of AEA by FAAH terminates its signaling at cannabinoid receptors (CB1 and CB2), thereby modulating processes such as pain, inflammation, and mood.[7][8][9]

4.2. This compound as a Potential FAAH Substrate or Inhibitor

Given its structure as a primary fatty acid amide, this compound can be recognized by FAAH. The interaction can be that of a substrate, leading to its hydrolysis, or as a competitive inhibitor, where it binds to the active site of FAAH and prevents the breakdown of other endogenous ligands like anandamide. The development of FAAH inhibitors is a significant area of research in drug development for pain, anxiety, and other neurological disorders.[5][10] By inhibiting FAAH, the levels of endogenous cannabinoids are elevated, leading to therapeutic effects without the side effects associated with direct cannabinoid receptor agonists.[7]

Figure 1: Simplified diagram of the Fatty Acid Amide Hydrolase (FAAH) signaling pathway.

Applications in Research and Drug Development

The properties of this compound and its relationship with biological pathways like the endocannabinoid system make it a molecule of interest for several research applications:

-

Biochemical Assays: this compound can be used as a substrate or inhibitor in assays to screen for novel FAAH inhibitors.

-

Drug Formulation: Its surfactant properties may be explored in the formulation of poorly soluble drugs.[11]

-

Cosmetic and Personal Care Products: It is used as a viscosity-controlling agent in creams and lotions.[4]

-

Organic Synthesis: this compound serves as an intermediate in the synthesis of more complex molecules.[4][6]

Conclusion

This compound is a versatile fatty acid amide with well-defined chemical and physical properties. Its synthesis from readily available starting materials is achievable through straightforward laboratory procedures. Beyond its industrial applications, the biological relevance of this compound, particularly in the context of the endocannabinoid system and its interaction with FAAH, provides a fertile ground for further research. This guide offers a foundational understanding for scientists and professionals aiming to explore the potential of this compound in their respective fields.

References

- 1. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

A Technical Guide to Dodecanamide: Molecular Weight, Formula, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of Dodecanamide, with a focus on its molecular weight and chemical formula. It also details standardized experimental protocols for its characterization, catering to the needs of researchers and professionals in drug development and chemical sciences.

Core Properties of this compound

This compound, also known as Lauramide, is a fatty acid amide derived from dodecanoic acid (lauric acid). Its core quantitative data are summarized in the table below.

| Property | Value |

| Molecular Formula | C12H25NO[1][2][3][4][5][6] |

| Molecular Weight | 199.33 g/mol [1][5] |

| Synonyms | Lauramide, Lauroylamide, n-dodecanamide[1][2][4] |

| CAS Number | 1120-16-7[2][3][4] |

Experimental Protocols for Characterization

The determination of the molecular weight and the confirmation of the chemical formula of this compound are typically achieved through a combination of mass spectrometry and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. For fatty acid amides like this compound, it provides information on purity and molecular weight.

Methodology:

-

Sample Preparation: A sample of this compound is dissolved in an appropriate organic solvent, such as 2-propanol, to a known concentration. An internal standard may be added for quantitative analysis.[4]

-

Gas Chromatography: The dissolved sample is injected into the gas chromatograph. The GC column, often a capillary column like an HP-5MS, separates the components of the sample based on their boiling points and interactions with the stationary phase.[5] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

-

Electron Ionization (EI): As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are bombarded with a high-energy electron beam (typically 70 eV).[1][6] This process, known as electron ionization, causes the molecules to lose an electron, forming a positively charged molecular ion (M+), and also induces fragmentation.[6][7][8]

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, and a pattern of fragment ion peaks that can be used to elucidate the structure of the molecule.[8]

Workflow for Chemical Characterization of an Unknown Amide Sample```dot

This comprehensive approach, combining a powerful separation technique with a sensitive detection method, allows for the unambiguous identification and structural elucidation of this compound and other similar compounds. The fragmentation pattern obtained from EI-MS serves as a molecular fingerprint, providing a high degree of confidence in the identification.

References

- 1. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 2. pubs.aip.org [pubs.aip.org]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. Sample preparation and gas chromatography of primary fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. rroij.com [rroij.com]

An In-depth Technical Guide to Laboratory Synthesis of Lauramide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for lauramide (dodecanamide), a fatty acid amide with applications in various research and development sectors. The document details several common synthetic routes, offering comparative data and step-by-step experimental protocols to aid in the selection and execution of the most suitable method for specific laboratory needs.

Introduction

Lauramide is the amide derivative of lauric acid, a saturated fatty acid. Its synthesis is a fundamental example of amide bond formation, a critical reaction in organic and medicinal chemistry. The choice of synthetic pathway in a laboratory setting often depends on factors such as desired purity, yield, available starting materials, reaction conditions, and environmental considerations. This guide explores four principal methods: direct amidation of lauric acid, synthesis via lauroyl chloride, aminolysis of a lauric acid ester, and enzymatic synthesis.

Comparative Analysis of Synthesis Pathways

The following table summarizes the key quantitative parameters for the different lauramide synthesis pathways, allowing for a direct comparison of their efficiencies and requirements.

| Synthesis Pathway | Key Reagents | Typical Reaction Time | Typical Temperature (°C) | Catalyst | Reported Yield/Conversion | Purity | Key Advantages & Disadvantages |

| Direct Amidation | Lauric Acid, Amine Source (e.g., Monoethanolamine) | 2 - 4 hours | 80°C | CaO (5% w/w) | ~83% conversion[1] | Moderate to High | Advantages: One-pot reaction, relatively simple. Disadvantages: May require higher temperatures and pressures; can result in side products. |

| Via Lauroyl Chloride | Lauric Acid, Thionyl Chloride (SOCl₂), Amine Source | 2-step process: 2-4 hours for acyl chloride formation, then 1-2 hours for amidation | Acyl chloride: 75-90°C; Amidation: Room temp. to 55°C[2] | None required for amidation | ~87% for lauroyl chloride,[3] ~94% for amidation[4] | High | Advantages: High yield and purity, versatile. Disadvantages: Two-step process, uses hazardous reagents like SOCl₂. |

| Ester Aminolysis | Methyl Laurate, Amine Source | 3 - 5 hours | 80 - 90°C | Sodium Methoxide (B1231860) | ~85%[5] | High | Advantages: Milder conditions than direct amidation. Disadvantages: Two-step process (esterification then aminolysis). |

| Enzymatic Synthesis | Lauric Acid, Amine Source (e.g., Monoethanolamine) | 24 - 48 hours | 90°C | Immobilized Lipase (e.g., Novozym 435) | Up to 95%[6] | High | Advantages: Environmentally friendly ("green"), high selectivity. Disadvantages: Longer reaction times, enzyme cost and stability can be a factor. |

Synthesis Pathways and Experimental Protocols

This section provides detailed experimental protocols for each of the major lauramide synthesis pathways.

Pathway 1: Direct Amidation of Lauric Acid

This method involves the direct reaction of lauric acid with an amine source, often at elevated temperatures and sometimes with a catalyst to drive the reaction.

Caption: Workflow for Direct Amidation of Lauric Acid.

Experimental Protocol: Direct Amidation using Monoethanolamine and CaO Catalyst [1]

-

Reaction Setup: In a stirred tank reactor, combine lauric acid and monoethanolamine in a 1:8 weight-to-weight ratio.

-

Solvent and Catalyst Addition: Add a 1:1 (v/v) mixture of hexane (B92381) and isopropanol (B130326) as the solvent, with a solvent to raw material ratio of 2:1 (v/w). Add calcium oxide (CaO) as a catalyst at a concentration of 5% of the total reactant weight.

-

Reaction Conditions: Heat the mixture to 80°C with constant stirring (e.g., 250 rpm) for 2 to 4 hours.

-

Monitoring: The reaction progress can be monitored by taking samples hourly and determining the conversion of lauric acid.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure. The crude lauramide is purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972).

Pathway 2: Synthesis via Lauroyl Chloride

This two-step approach first activates the carboxylic acid by converting it to a more reactive acyl chloride, which then readily reacts with an amine.

Caption: Two-step synthesis of Lauramide via Lauroyl Chloride.

Experimental Protocol:

Step 1: Synthesis of Lauroyl Chloride [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place lauric acid.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the lauric acid.

-

Reaction Conditions: Heat the mixture to 75°C and stir for 2 hours. Then, increase the temperature to 90°C and reflux for an additional 2 hours.

-

Purification: After the reaction, remove the excess thionyl chloride by distillation under reduced pressure. Collect the fraction boiling at 146-150°C (at 2.13-2.27 kPa) to obtain pure lauroyl chloride. A yield of approximately 80% can be expected.[7]

Step 2: Synthesis of Lauramide from Lauroyl Chloride

-

Reaction Setup: In a beaker, cool a solution of concentrated aqueous ammonia in an ice bath.

-

Reagent Addition: Slowly add the previously synthesized lauroyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of lauramide will form.

-

Isolation: Collect the crude lauramide by vacuum filtration and wash it thoroughly with cold water to remove any unreacted ammonia and ammonium (B1175870) chloride.

-

Purification: The crude product is then purified by recrystallization from ethanol.

Pathway 3: Ester Aminolysis

This pathway involves the initial conversion of lauric acid to its methyl ester, followed by aminolysis with an amine source.

Caption: Two-step synthesis of Lauramide via Ester Aminolysis.

Experimental Protocol:

Step 1: Synthesis of Methyl Laurate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine lauric acid and methanol in a 1:6 molar ratio.

-

Catalyst Addition: Add a Brønsted acidic ionic liquid or a few drops of concentrated sulfuric acid as a catalyst.

-

Reaction Conditions: Heat the mixture to 70°C and stir vigorously for 2 hours.

-

Work-up: After cooling, the reaction mixture may separate into two phases. The upper phase containing methyl laurate can be isolated. The product can be further purified by distillation. Yields of up to 97% have been reported.

Step 2: Aminolysis of Methyl Laurate [5]

-

Reaction Setup: In a three-neck flask, dissolve the synthesized methyl stearate (B1226849) (as a proxy for methyl laurate) and diethanolamine (B148213) (as the amine source).

-

Catalyst Addition: Add sodium methoxide as a catalyst.

-

Reaction Conditions: Heat the mixture to 80-90°C and stir for 5 hours.

-

Work-up and Purification: Evaporate the solvent using a rotary evaporator. The residue is then extracted with diethyl ether and washed with a saturated NaCl solution. After evaporating the ether, the crude product is dried and can be further purified by recrystallization. An 84.7% yield for a similar long-chain alkanolamide ester has been reported.[5]

Pathway 4: Enzymatic Synthesis

This "green" chemistry approach utilizes enzymes, typically lipases, to catalyze the amidation reaction under milder conditions.

Caption: Workflow for the Enzymatic Synthesis of Lauramide.

Experimental Protocol: Solvent-Free Enzymatic Synthesis [6]

-

Reaction Setup: In a reaction vessel, combine lauric acid and monoethanolamine. To avoid the formation of a highly viscous ion-pair, it is recommended to add the amine stepwise.

-

Enzyme Addition: Add an immobilized lipase, such as Novozym 435.

-

Reaction Conditions: Heat the mixture to 90°C to keep the reactants in a liquid state. The reaction is performed under solvent-free conditions.

-

Water Removal: To drive the reaction towards product formation and increase the yield, remove the water produced during the reaction. This can be achieved by applying a vacuum or using molecular sieves.

-

Work-up and Purification: After the reaction, the immobilized enzyme can be filtered off for reuse. The product is then purified, typically by recrystallization. Yields can be increased from 75% to 95% with efficient water removal.[6]

Purification of Lauramide

The final purity of lauramide is highly dependent on the purification method employed. The two most common techniques for solid organic compounds like lauramide are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solids based on differences in solubility.[8][9][10][11][12]

General Protocol for Recrystallization of Lauramide:

-

Solvent Selection: Choose a suitable solvent in which lauramide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, and acetone are commonly used solvents.

-

Dissolution: Place the crude lauramide in an Erlenmeyer flask and add a minimum amount of the hot solvent to dissolve it completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, activated charcoal can be added before hot filtration to remove colored impurities.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography

For separating lauramide from impurities with similar solubility, column chromatography is a more powerful technique.[13]

General Protocol for Column Chromatography of Lauramide:

-

Stationary Phase: Silica (B1680970) gel is a common stationary phase for the purification of moderately polar compounds like lauramide.

-

Mobile Phase (Eluent) Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often used. The polarity of the eluent is gradually increased to elute the compounds from the column.

-

Column Packing: The silica gel is packed into a glass column as a slurry with the initial eluent.

-

Sample Loading: The crude lauramide is dissolved in a minimum amount of the eluent and loaded onto the top of the silica gel column.

-

Elution and Fraction Collection: The eluent is passed through the column, and fractions are collected.

-

Analysis: The collected fractions are analyzed by TLC to identify those containing the pure lauramide.

-

Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified lauramide.

Conclusion

The synthesis of lauramide in a laboratory setting can be achieved through several distinct pathways, each with its own set of advantages and challenges. The direct amidation method offers simplicity, while the lauroyl chloride route generally provides higher yields and purity at the cost of using harsher reagents. Ester aminolysis presents a milder alternative to direct amidation, and enzymatic synthesis stands out as an environmentally benign option, albeit with potentially longer reaction times. The selection of the optimal pathway will be guided by the specific requirements of the research, including scale, desired purity, and available resources. Proper purification through recrystallization or column chromatography is crucial to obtain high-purity lauramide for subsequent applications.

References

- 1. arpnjournals.org [arpnjournals.org]

- 2. LAURAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. talenta.usu.ac.id [talenta.usu.ac.id]

- 6. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lauroyl chloride synthesis method and density-Rudong Lianfeng Chemical Co., Ltd._Phosphite_Acylamide [en.lfchemicals.com]

- 8. Home Page [chem.ualberta.ca]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Chromatography [chem.rochester.edu]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Dodecanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecanamide, also known as lauramide, is a saturated fatty acid amide with emerging biological significance. This technical guide provides a comprehensive overview of its natural occurrences and biosynthetic pathways. While this compound has been identified in select natural sources, quantitative data remains limited. Its biosynthesis is not fully elucidated but is hypothesized to proceed via pathways analogous to those of other well-characterized fatty acid amides, involving the direct amidation of dodecanoic acid or its activated derivatives. This guide details hypothetical biosynthetic routes, proposes experimental protocols for extraction and quantification, and explores the potential for heterologous production in microbial systems. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized using DOT language diagrams.

Natural Sources of this compound

This compound has been reported in a limited number of natural sources, spanning the plant and animal kingdoms. However, detailed quantitative analyses of its concentration in these organisms are not widely available in the current scientific literature.

Table 1: Reported Natural Sources of this compound

| Kingdom | Species | Common Name | Tissue/Part | Concentration | Citation(s) |

| Plantae | Vitis vinifera | Grapevine | Not specified | Not Quantified | [1] |

| Animalia | Apis cerana | Asiatic Honeybee | Not specified | Not Quantified | [1] |

| Animalia | Apis mellifera | Western Honeybee | Head, Thorax, Abdomen | Present, relative abundance varies | [2][3] |

Note: The presence of this compound in Apis mellifera is inferred from the detection of its precursor, dodecanoic acid (lauric acid), in honeybee larvae and the characterization of a broader "fatty acid amidome" in adult bees.[3][4] Pollen, a primary food source for honeybees, contains dodecanoic acid, which may serve as a precursor for this compound biosynthesis.[5]

Biosynthesis of this compound

The precise biosynthetic pathway for this compound has not been definitively established in any organism. However, based on the known biosynthesis of other primary fatty acid amides (PFAMs) like oleamide (B13806) and the endocannabinoid anandamide, two primary hypothetical pathways can be proposed.[6][7] Both pathways originate from the precursor dodecanoic acid (lauric acid), which is synthesized via the fatty acid synthase (FAS) system.

Hypothetical Pathway 1: Direct Amidation Catalyzed by a Putative this compound Synthase

This pathway involves the direct condensation of dodecanoic acid with an ammonia (B1221849) source, catalyzed by a putative "this compound synthase." This enzyme could belong to the family of ATP-dependent amidating enzymes or lipases.

Caption: Hypothetical direct amidation pathway for this compound biosynthesis.

Hypothetical Pathway 2: Two-Step Pathway via N-Dodecanoylglycine

This pathway is analogous to a proposed route for oleamide biosynthesis and involves two enzymatic steps.[6][8] First, dodecanoic acid is conjugated to glycine (B1666218) to form N-dodecanoylglycine. Subsequently, this intermediate is oxidatively cleaved by a peptidylglycine α-amidating monooxygenase (PAM)-like enzyme to yield this compound.

Caption: Hypothetical two-step biosynthetic pathway for this compound via an N-acylglycine intermediate.

Experimental Protocols

The following protocols are proposed for the extraction, purification, and quantification of this compound from biological samples. These are generalized methods adapted from literature on other fatty acid amides and may require optimization for specific matrices.[7][9]

Extraction and Purification of this compound

This protocol describes a liquid-liquid extraction followed by solid-phase extraction (SPE) to isolate and purify primary fatty acid amides from a biological matrix.

Workflow:

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodology:

-

Homogenization: Homogenize 1 gram of tissue in 20 mL of methanol.

-

Liquid-Liquid Extraction: Add 10 mL of chloroform and 8 mL of water to the homogenate. Vortex thoroughly.

-

Phase Separation: Centrifuge at 2000 x g for 15 minutes to separate the aqueous and organic layers.

-

Collection: Carefully collect the lower chloroform layer containing the lipids.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Redissolve the dried lipid extract in 1 mL of chloroform.

-

SPE Loading: Condition a silica solid-phase extraction cartridge (500 mg) with hexane, followed by chloroform. Load the reconstituted extract onto the cartridge.

-

Washing: Wash the cartridge with a 1:1 (v/v) mixture of chloroform and hexane to remove nonpolar lipids.

-

Elution: Elute the this compound fraction with ethyl acetate.

-

Final Drying: Evaporate the ethyl acetate under a stream of nitrogen. The sample is now ready for derivatization and analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the amide group of this compound needs to be derivatized to increase its volatility. Trimethylsilylation is a common method for this purpose.[6]

Table 2: Proposed GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 60°C for 30 minutes |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280°C |

| Oven Program | Initial 100°C, ramp to 280°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| MS Ion Source Temp. | 230°C |

| MS Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

| Quantification Ions | To be determined from the mass spectrum of the derivatized standard |

Heterologous Production of this compound in Escherichia coli

The production of this compound in a microbial host like E. coli is a promising alternative to extraction from natural sources. A metabolic engineering strategy would involve the overexpression of genes for the biosynthesis of the precursor, dodecanoic acid, and the introduction of an enzyme capable of its amidation.

Proposed Metabolic Engineering Strategy

-

Enhance Dodecanoic Acid Pool: Overexpress key genes in the fatty acid biosynthesis pathway of E. coli, such as the acetyl-CoA carboxylase (ACC) and a thioesterase specific for C12-ACP (e.g., from Cuphea palustris) to increase the intracellular concentration of dodecanoic acid.[10]

-

Introduce an Amidation Enzyme: Express a heterologous gene encoding an enzyme with fatty acid amidation activity. A suitable candidate could be a lipase with known amidase activity (e.g., from Candida antarctica) or a putative fatty acid amide synthase identified through genome mining.[8][11][12]

Diagram of Engineered Pathway in E. coli

Caption: Proposed metabolic engineering strategy for this compound production in E. coli.

Conclusion and Future Perspectives

This compound is a naturally occurring fatty acid amide with potential biological activities that warrant further investigation. Its presence in organisms like Vitis vinifera and Apis species suggests conserved biological roles. The elucidation of its definitive biosynthetic pathway and the enzymes involved will be crucial for understanding its physiological functions. While quantitative data on its natural abundance is scarce, the development of robust analytical methods, such as the GC-MS protocol proposed herein, will facilitate future studies. Furthermore, the heterologous production of this compound in engineered microorganisms presents a scalable and sustainable approach for obtaining this compound for research and potential commercial applications. Future research should focus on identifying and characterizing the specific enzymes responsible for this compound biosynthesis in its natural sources, quantifying its levels in various tissues under different physiological conditions, and exploring its biological activities in relevant models.

References

- 1. "Fatty Acid Amides and Their Biosynthetic Enzymes Found in Insect Model" by Ryan L. Anderson [digitalcommons.usf.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. thescipub.com [thescipub.com]

- 7. Primary fatty acid amide metabolism: conversion of fatty acids and an ethanolamine in N18TG2 and SCP cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipase-catalyzed synthesis of fatty acid diethanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. "Biosynthesis of Fatty Acid Amides" by Emma K. Farrell [digitalcommons.usf.edu]

- 10. Boosting the free fatty acid synthesis of Escherichia coli by expression of a cytosolic Acinetobacter baylyi thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Solvent-free enzymatic synthesis of fatty alkanolamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of Dodecanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanamide (CH₃(CH₂)₁₀CONH₂), a long-chain primary amide, is a waxy, crystalline solid at room temperature with a molecular weight of 199.34 g/mol .[1] Its structure, featuring a long, nonpolar alkyl chain and a polar amide head, results in a distinct solubility profile that is critical for its application in various fields, including as a surfactant, emulsifier, and potentially in drug delivery systems. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and visual workflows for its synthesis. While quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature, this guide equips researchers with the methodology to determine these values experimentally.

Understanding the Solubility Profile of this compound

The solubility of this compound is governed by the principle of "like dissolves like." The long C12 alkyl chain imparts significant hydrophobic character, making it more soluble in nonpolar organic solvents.[1][2] Conversely, the polar amide group, capable of hydrogen bonding, allows for some degree of solubility in more polar solvents.[1][2] Generally, this compound is considered insoluble in water.[3]

-

Polar Solvents: Due to its amide functional group, this compound can act as both a hydrogen bond donor and acceptor, allowing for some interaction with polar solvents.[2] However, the long hydrophobic tail significantly limits its solubility in highly polar solvents.

-

Nonpolar Solvents: The van der Waals forces between the long alkyl chain of this compound and nonpolar solvent molecules are the primary drivers of solubility in these systems. Consequently, this compound is expected to exhibit higher solubility in solvents like hexane (B92381) and diethyl ether.[1][2]

-

Temperature Influence: The solubility of this compound is also temperature-dependent, with higher temperatures generally leading to increased solubility in most organic solvents.[1][2]

Quantitative Solubility Data

As noted, comprehensive quantitative solubility data for this compound in a broad spectrum of organic solvents is not readily found in scientific literature. The following table provides a template for researchers to populate with experimentally determined data. A detailed protocol for obtaining this data is provided in the subsequent section.

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Ketones | Acetone | |||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Aromatic Hydrocarbons | Toluene | |||

| Halogenated Hydrocarbons | Chloroform | |||

| Carbon Tetrachloride |

Experimental Protocols for Solubility Determination

The following section details the recommended experimental procedure for determining the equilibrium solubility of this compound in various organic solvents. The saturation shake-flask method is the most reliable and widely used technique for this purpose.

Saturation Shake-Flask Method

Principle: An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.

Materials and Apparatus:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Screw-cap vials or flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-MS, HPLC, or UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved microparticles.

-

-

Quantification of Dissolved this compound:

The concentration of this compound in the filtered saturated solution can be determined by a suitable analytical method. Two common methods are detailed below.

a) Gravimetric Analysis:

-

Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.

-

Once the solvent is completely removed, dry the dish to a constant weight in a desiccator.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL or other desired units.

b) Chromatographic Analysis (GC-MS or HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by analyzing the standard solutions using a validated GC-MS or HPLC method.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the saturation shake-flask method.

Synthesis of this compound

This compound can be synthesized through several routes. Two common laboratory-scale methods are presented below.

a) From Dodecanoic Acid and Ammonia:

This is a direct amidation method where dodecanoic acid is reacted with ammonia, typically at high temperatures, to form this compound and water.

b) From Dodecanoyl Chloride and Ammonia:

This method involves the reaction of a more reactive carboxylic acid derivative, dodecanoyl chloride, with ammonia. This reaction is typically faster and can be carried out under milder conditions.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Lauramide (Dodecanamide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauramide, systematically known as dodecanamide, is the primary amide derivative of lauric acid, a saturated fatty acid with a 12-carbon chain. This document provides a comprehensive technical overview of the physical and chemical properties of lauramide, intended for a scientific audience. It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical and biological pathways. While lauramide itself is not extensively studied for its biological signaling, its structural similarity to other endogenous fatty acid amides suggests potential interactions with pathways like the endocannabinoid system. This guide aims to be a foundational resource for researchers working with or encountering this long-chain primary amide.

Introduction

Lauramide (this compound, CAS No. 1120-16-7) is a waxy solid at room temperature, belonging to the class of primary fatty acid amides.[1] Its structure consists of a 12-carbon aliphatic tail and a primary amide head group. This amphiphilic nature imparts surfactant-like properties, though it is largely insoluble in water.[2] In various industries, the term "lauramide" is sometimes loosely used to refer to derivatives like Lauramide DEA (diethanolamide) and Lauramide MEA (monoethanolamide), which have distinct chemical structures and properties. This guide focuses exclusively on this compound. While its primary applications have been in the materials and consumer products industries, its role as a fatty acid amide suggests potential, though underexplored, biological activity.[3] Fatty acid amides are a class of lipid signaling molecules that includes the well-known endocannabinoid anandamide (B1667382) and the sleep-inducing substance oleamide (B13806).[1][4]

Physical and Chemical Properties

Lauramide is a white to off-white crystalline or waxy solid.[3] Its physical and chemical characteristics are summarized below. There is some variation in the reported values for properties such as melting and boiling points across different sources, which are presented here for comparative purposes.

General Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Lauramide, Lauric amide, Lauroylamide | [5] |

| CAS Number | 1120-16-7 | [5] |

| Molecular Formula | C₁₂H₂₅NO | [5] |

| Molecular Weight | 199.33 g/mol | [5] |

| Appearance | White to off-white crystalline/waxy solid | [3] |

Tabulated Physical Data

| Property | Value(s) | Conditions | Source(s) |

| Melting Point | 98-100 °C, 99 °C, 102 °C, 110 °C | - | [2][6][6][7] |

| Boiling Point | 200 °C | at 12 mmHg | [2] |

| 335.1 °C | at 760 mmHg (estimated) | [7] | |

| Density | 0.876 g/cm³, 0.88 g/cm³, 0.9216 g/cm³ | at 20 °C (for 0.88) | [2][7][8] |

| Water Solubility | 0.11 g/L | at 25 °C | [7] |

| Insoluble | - | [2] | |

| Solubility in other Solvents | Soluble in alcohol, ether. Slightly soluble in ether. | - | [2][9] |

| Flash Point | 156.5 °C, 157 °C | - | [7][8] |

| pKa | ~17 | - | [2] |

| LogP (Octanol/Water) | 4.013, 4.235 (estimated) | - | [7] |

Spectral Data

The structural identification of lauramide can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of lauramide exhibits characteristic peaks for the amide functional group. These include N-H stretching vibrations around 3400 and 3200 cm⁻¹ (corresponding to asymmetric and symmetric stretches of the -NH₂ group), a strong C=O stretching vibration (Amide I band) at approximately 1650 cm⁻¹, and N-H bending (Amide II band) around 1620 cm⁻¹. Strong C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows a characteristic triplet for the terminal methyl group (CH₃) around 0.88 ppm. The methylene (B1212753) groups (CH₂) of the long alkyl chain appear as a broad multiplet between 1.2 and 1.6 ppm. The CH₂ group alpha to the carbonyl typically resonates as a triplet around 2.2 ppm. The two protons of the primary amide (-NH₂) appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration, often between 5.5 and 6.5 ppm.[12]

-

¹³C NMR: The carbon NMR spectrum displays a peak for the carbonyl carbon around 177 ppm. The carbons of the alkyl chain resonate in the range of 14-40 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.[5]

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, lauramide shows a molecular ion peak (M⁺) at m/z 199. A prominent base peak is often observed at m/z 59, corresponding to the [CH₂CONH₂]⁺ fragment resulting from McLafferty rearrangement. The fragmentation pattern also includes a series of peaks separated by 14 Da, which is characteristic of the sequential loss of CH₂ units from the alkyl chain.[13][14]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of lauramide.

Synthesis of Lauramide from Lauric Acid and Ammonia (B1221849)

This protocol describes the direct amidation of lauric acid with ammonia, a common laboratory-scale synthesis.

Materials:

-

Lauric acid (Dodecanoic acid)

-

Urea (B33335) (as a source of ammonia at high temperatures) or anhydrous ammonia gas

-

High-boiling point, inert solvent (e.g., xylene or dodecane), optional

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Gas inlet tube (if using ammonia gas)

Procedure:

-

Place lauric acid (1 equivalent) and urea (1.5-2 equivalents) in a round-bottom flask.

-

Heat the mixture under reflux. The temperature should be maintained at approximately 190-210 °C. At this temperature, urea decomposes to generate ammonia and isocyanic acid.

-

Alternatively, bubble anhydrous ammonia gas through molten lauric acid at 190-210 °C for 10-14 hours.

-

The reaction involves the dehydration of the intermediate ammonium (B1175870) laurate salt to form lauramide and water. The water is removed by distillation during the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 7:3).

-

Once the reaction is complete (as indicated by the disappearance of the lauric acid spot on TLC), cool the reaction mixture to room temperature.

-

The crude lauramide will solidify upon cooling.

Caption: Synthesis of Lauramide.

Purification of Lauramide by Recrystallization

Materials:

-

Crude lauramide

-

Recrystallization solvent (e.g., ethanol, acetone, or a mixture like n-heptane/ethyl acetate)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Place the crude lauramide in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture while stirring until the lauramide completely dissolves. Add more hot solvent in small portions if necessary to achieve complete dissolution.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few minutes.

-

Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystals of pure lauramide should form.

-

To maximize the yield, cool the flask in an ice bath for about 30 minutes.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified lauramide crystals in a vacuum oven or air dry.

Caption: Recrystallization Workflow.

Analytical Characterization

4.3.1. High-Performance Liquid Chromatography (HPLC) - General Method

A reverse-phase HPLC method can be developed for the purity assessment of lauramide.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective.

-

Detector: UV detector at a low wavelength (e.g., 205-220 nm) where the amide bond absorbs.

-

Sample Preparation: Dissolve a known amount of lauramide in a suitable solvent like acetonitrile or methanol (B129727) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

4.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) - General Method

GC-MS is a powerful tool for both qualitative and quantitative analysis of lauramide.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is suitable for trace analysis, while a split injection can be used for purer samples.

-

Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at 10°C/min, and holding for 5 minutes.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Caption: Analytical Workflow.

Reactivity and Stability

Lauramide is a stable compound under normal conditions.[15] It is combustible and incompatible with strong oxidizing agents.[15] As a primary amide, it can undergo hydrolysis to lauric acid and ammonia under acidic or basic conditions, typically requiring heat. It can be reduced to the corresponding amine (dodecylamine) using strong reducing agents like lithium aluminum hydride.

Biological Context and Potential Signaling Pathways

Direct evidence for specific signaling pathways modulated by lauramide is currently lacking in the scientific literature. However, as a primary fatty acid amide (PFAm), it belongs to a class of lipids with established roles as signaling molecules.[1][4] Other well-studied PFams, such as oleamide and arachidonamide, are known to interact with the endocannabinoid system.[1]

The levels of these signaling amides are tightly regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which catalyzes their hydrolysis to the corresponding fatty acid and ammonia.[16] It is plausible that lauramide could be a substrate for or an inhibitor of FAAH, thereby influencing the levels of other endocannabinoid-like molecules.[17][18]

Given the absence of a specific signaling pathway for lauramide, the following diagram illustrates a well-established and relevant pathway for a related fatty acid amide, anandamide, which is degraded by FAAH. This serves as a representative example of how fatty acid amides are processed in biological systems.

Caption: Degradation of Anandamide by FAAH.

Safety and Handling

According to its Safety Data Sheet (SDS), lauramide may cause skin and eye irritation.[19] It may be harmful if swallowed or inhaled, potentially causing irritation to the mucous membranes and upper respiratory tract.[7] It is recommended to handle lauramide in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[19] The compound is classified as hazardous to the aquatic environment with long-lasting effects.[19]

Conclusion

Lauramide (this compound) is a well-defined chemical compound with established physical and chemical properties. While its industrial applications are known, its biological role remains largely unexplored. As a primary fatty acid amide, it holds potential for interaction with biological signaling systems, such as the endocannabinoid system, a hypothesis that warrants further investigation. This guide provides a consolidated resource of its known characteristics and methodologies to facilitate future research into this and related compounds. The provided protocols for synthesis, purification, and analysis serve as a starting point for laboratory work, and the discussion of its potential biological context aims to inspire new avenues of inquiry in drug development and chemical biology.

References

- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lipotype.com [lipotype.com]

- 4. Fatty acid amide - Wikipedia [en.wikipedia.org]

- 5. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lipidmaps.org [lipidmaps.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound(1120-16-7) IR Spectrum [chemicalbook.com]

- 12. This compound(1120-16-7) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound(1120-16-7) MS spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The interaction of fatty acid amide hydrolase (FAAH) inhibitors with an anandamide carrier protein using (19)F-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

Dodecanamide's Presumed Mechanism of Action in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodecanamide, a naturally occurring fatty acid amide of lauric acid, is structurally analogous to endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382).[1] While direct and extensive research into the specific molecular interactions of this compound is not abundant in publicly available literature, its chemical structure strongly suggests a role within the endocannabinoid system (ECS). This guide posits a mechanism of action for this compound centered on the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide, and potentially, the inhibition of the anandamide transporter. By impeding these key components of endocannabinoid signaling, this compound may elevate the endogenous levels of anandamide, thereby potentiating its effects on cannabinoid receptors and other molecular targets. This guide provides a detailed overview of this hypothesized mechanism, relevant experimental protocols to investigate these interactions, and visual representations of the involved signaling pathways.

The Endocannabinoid System: A Primer

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[2][3][4] The primary components of the ECS are:

-

Endocannabinoids: Endogenous lipid-based neurotransmitters, with anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) being the most studied.[2][4]

-

Cannabinoid Receptors: G-protein coupled receptors, primarily CB1 (highly expressed in the central nervous system) and CB2 (predominantly found in the peripheral nervous system and immune cells).[2]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Fatty Acid Amide Hydrolase (FAAH) is the main enzyme that hydrolyzes anandamide, while monoacylglycerol lipase (B570770) (MAGL) is the primary degrading enzyme for 2-AG.[2][3]

Anandamide is synthesized "on-demand" from membrane lipid precursors and released into the synaptic cleft where it can activate cannabinoid receptors. Its signaling is terminated by a two-step process: cellular uptake from the extracellular space via a putative anandamide transporter, followed by intracellular hydrolysis by FAAH into arachidonic acid and ethanolamine.[5]

Hypothesized Mechanism of Action of this compound

Based on its structural similarity to anandamide and other fatty acid amides, this compound is hypothesized to act as an inhibitor of FAAH and/or the anandamide transporter.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

The most probable mechanism of action for this compound is the inhibition of FAAH. FAAH is a serine hydrolase that plays a critical role in terminating anandamide signaling.[6] By inhibiting FAAH, this compound would prevent the breakdown of anandamide, leading to its accumulation and prolonged signaling at cannabinoid receptors. This indirect agonism of cannabinoid receptors can produce various therapeutic effects, including analgesia and anxiolysis, without the direct psychoactive effects associated with CB1 receptor agonists.[3][6]

dot

Caption: Hypothesized FAAH inhibition by this compound.

Inhibition of Anandamide Transport

Another potential mechanism is the inhibition of the anandamide transporter, a carrier-mediated process responsible for the reuptake of anandamide from the synaptic cleft into the cell.[7] By blocking this transporter, this compound would increase the extracellular concentration of anandamide, enhancing its availability to bind to cannabinoid receptors. While the existence and identity of a specific anandamide transporter are still subjects of research, several fatty acid-like molecules have been shown to inhibit this process.[7][8]

dot

Caption: Hypothesized Anandamide Transporter inhibition.

Quantitative Data

Currently, there is a lack of publicly available, specific quantitative data on the inhibitory potency (e.g., IC50, Ki) of this compound on FAAH or the anandamide transporter. The following table provides an example of the kind of data that would need to be generated through experimental assays to characterize the activity of this compound, with data for a known FAAH inhibitor provided for context.

| Compound | Target | Parameter | Value | Reference |

| This compound | FAAH | IC50 | Data Not Available | - |

| This compound | Anandamide Transporter | Ki | Data Not Available | - |

| URB597 (Reference) | FAAH | IC50 | 4.6 nM | [9] |

| URB597 (Reference) | FAAH | Ki | 2.0 ± 0.3 µM | [6] |

Experimental Protocols

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols can be employed.

In Vitro Fluorometric FAAH Inhibition Assay

This assay determines the ability of a test compound to inhibit the enzymatic activity of FAAH.[9][10]

Materials and Reagents:

-

Recombinant human or rat FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA)

-

This compound (test compound)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

-

96-well, black, flat-bottom microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

Experimental Workflow:

dot

References

- 1. This compound | C12H25NO | CID 14256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Endocannabinoid System: Chemical Characteristics and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The endocannabinoid system – current implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review of the Endocannabinoid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical Proteomics Reveals Off-Targets of the Anandamide Reuptake Inhibitor WOBE437 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitfalls and solutions in assaying anandamide transport in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Anti-Inflammatory Potential of Dodecanamide: An Examination of Current Evidence and Future Directions

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the anti-inflammatory properties of Dodecanamide is currently limited. This guide summarizes the available information and, for comparative and predictive purposes, provides an in-depth analysis of its parent compound, lauric acid, for which anti-inflammatory data is more readily available. The information presented for lauric acid should be considered as a potential indicator for the bioactivity of this compound, warranting further investigation.

Introduction to this compound